REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([C:10]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=1)=[O:9].C1C(=O)N([Br:24])C(=O)C1>C(Cl)Cl>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Br:24])=[CH:4][C:3]=1[C:8]([C:10]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=1)=[O:9]
|
Name
|
|
Quantity
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9.41 g
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Type
|
reactant
|
Smiles
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NC1=C(C=CC=C1)C(=O)C1=CC=C(C=C1)Cl
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Name
|
|
Quantity
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150 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
7.25 g
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Type
|
reactant
|
Smiles
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C1CC(=O)N(C1=O)Br
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
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The mixture is stirred at RT for overnight
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
The mixture is extracted with DCM
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Type
|
WASH
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Details
|
washed with NaHCO3
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over NaSO4
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Type
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CONCENTRATION
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Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)Br)C(=O)C1=CC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |